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Compound of Interest

Compound Name: Tie2 kinase inhibitor 2

Cat. No.: B593661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of Tie2 kinase inhibitor 2, also identified as compound 7. This small
molecule inhibitor has demonstrated potential in the modulation of angiogenesis, a critical
process in both normal physiological functions and pathological conditions such as cancer and
retinal diseases.

Introduction to Tie2 Kinase and Angiogenesis

The angiopoietin-Tie2 signaling pathway is a crucial regulator of vascular development,
maturation, and stability. The Tie2 receptor, a tyrosine kinase predominantly expressed on
endothelial cells, and its ligands, the angiopoietins (Angl and Ang2), play a pivotal role in
angiogenesis. Dysregulation of this pathway is implicated in various diseases characterized by
abnormal blood vessel growth. Consequently, the development of small molecule inhibitors
targeting Tie2 kinase has emerged as a promising therapeutic strategy.

Discovery of Tie2 Kinase Inhibitor 2 (Compound 7)

Tie2 kinase inhibitor 2 was identified through screening efforts aimed at discovering potent
and selective inhibitors of the Tie2 kinase. The compound, chemically known as 5-[4-[[[2-
[[(1S)-1-cyclohexylethyl]lamino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-
pyridinecarboxylic acid, emerged as a lead candidate due to its inhibitory activity against Tie2.
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Quantitative Biological Data

The following tables summarize the key quantitative data for Tie2 kinase inhibitor 2, providing
a basis for comparison and further development.

Table 1: In Vitro Inhibitory Activity

Parameter Value Reference
IC50 (Tie2 Kinase) 1uM [1]
Ki (Tie2 Kinase) 1.3 uM [2]

Table 2: In Vivo Efficacy in a Rat Model of Matrigel-Induced Choroidal Neovascularization

Endpoint Result Reference

Aberrant Vessel Growth Significantly diminished [2]

Further quantitative dose-response data from in vivo studies are not publicly available at this
time.

Table 3: Physicochemical Properties

Property Value

CAS Number 1020412-97-8
Molecular Formula C31H35N305
Molecular Weight 529.6 g/mol

Pharmacokinetic data such as oral bioavailability, half-life, and clearance are not publicly
available at this time.

Synthesis of Tie2 Kinase Inhibitor 2
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A detailed, step-by-step synthesis protocol for Tie2 kinase inhibitor 2 is not publicly available
in the reviewed literature. However, based on the chemical structure, a plausible synthetic
route would involve the coupling of three key fragments: a substituted nicotinic acid core, a
linker containing a carbamate group, and an N-acylated amino acid derivative. The general
steps would likely include:

¢ Synthesis of the Nicotinic Acid Core: Preparation of a 5-substituted nicotinic acid derivative,
likely involving palladium-catalyzed cross-coupling reactions to introduce the phenyl group at
the 5-position.

» Synthesis of the Amino Acid Fragment: Preparation of (S)-2-amino-N-(1-
cyclohexylethyl)acetamide from the corresponding amino acid and amine.

e Assembly of the Final Compound: A multi-step process involving the coupling of the nicotinic
acid core to a linker, followed by reaction with the amino acid fragment to form the final
carbamate and amide linkages.

Due to the lack of a specific published protocol, researchers would need to devise a synthetic
strategy based on standard organic chemistry methodologies for the formation of amides,
carbamates, and C-C bonds.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Tie2 kinase inhibitor 2
are provided below.

Tie2 Kinase Inhibition Assay

This biochemical assay is designed to measure the ability of a compound to inhibit the
enzymatic activity of the Tie2 kinase.

Materials:
e Recombinant human Tie2 kinase
e ATP (Adenosine triphosphate)

e Poly(Glu, Tyr) 4:1 substrate
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Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system

Test compound (Tie2 kinase inhibitor 2)

384-well plates

Plate reader capable of luminescence detection

Protocol:

Prepare a serial dilution of Tie2 kinase inhibitor 2 in DMSO.

» In a 384-well plate, add the assay buffer, the substrate, and the diluted inhibitor.
e Add the recombinant Tie2 kinase to initiate the reaction.

e Add ATP to start the phosphorylation reaction.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the amount of ADP produced using a luminescent ADP
detection reagent according to the manufacturer's protocol.

e The luminescence signal is inversely proportional to the kinase activity.

o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay

This cellular assay assesses the effect of the inhibitor on the ability of endothelial cells to form
capillary-like structures, a key step in angiogenesis.

Materials:

e Human Umbilical Vein Endothelial Cells (HUVECS)
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o Endothelial cell growth medium

¢ Matrigel® Basement Membrane Matrix

o 96-well plates

o Test compound (Tie2 kinase inhibitor 2)

e Calcein AM (for visualization)

¢ Inverted fluorescence microscope with a camera

Protocol:

Thaw Matrigel® on ice overnight at 4°C.

o Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to
solidify at 37°C for 30-60 minutes.

e Harvest HUVECs and resuspend them in endothelial cell growth medium containing various
concentrations of Tie2 kinase inhibitor 2 or vehicle control (DMSO).

e Seed the HUVECs onto the Matrigel®-coated wells.
 Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
 After incubation, carefully remove the medium and stain the cells with Calcein AM.

» Visualize and capture images of the tube-like structures using an inverted fluorescence
microscope.

o Quantify the extent of tube formation by measuring parameters such as total tube length,
number of junctions, and number of loops using image analysis software.

Rat Model of Matrigel-Induced Choroidal
Neovascularization
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This in vivo assay evaluates the efficacy of the inhibitor in a model of pathological angiogenesis
in the eye.

Materials:

e Sprague-Dawley rats

o Matrigel® Basement Membrane Matrix (growth factor reduced)

e Surgical microscope

o 33-gauge subretinal injection needle

o Test compound (Tie2 kinase inhibitor 2) formulated for in vivo administration
e Fluorescein angiography system or high-resolution imaging system

» Histological processing reagents

Protocol:

¢ Anesthetize the rats according to approved animal care and use protocols.

o Under a surgical microscope, create a small scleral incision to access the subretinal space.

« Inject a small volume of Matrigel® into the subretinal space to induce choroidal
neovascularization (CNV).

o Administer Tie2 kinase inhibitor 2 systemically (e.g., intraperitoneally or orally) or locally
(e.g., intravitreally) at various doses, starting at a predetermined time point post-Matrigel
injection. A control group should receive the vehicle.

o At the end of the treatment period (e.g., 7-14 days), evaluate the extent of CNV. This can be
done by:

o Fluorescein Angiography: Injecting fluorescein dye intravenously and imaging the leakage
from the neovessels in the retina.
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o Histology: Enucleating the eyes, preparing retinal flat mounts or cross-sections, and
staining for vascular markers (e.g., isolectin B4) to visualize and quantify the CNV area.

o Compare the CNV area in the treated groups to the control group to determine the efficacy of
the inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of the Tie2 signaling pathway and the experimental workflow for inhibitor
characterization are provided below using Graphviz.
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Caption: Tie2 signaling pathway in angiogenesis.
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Workflow for Tie2 Kinase Inhibitor Characterization
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Caption: Experimental workflow for inhibitor screening.

Conclusion

Tie2 kinase inhibitor 2 (compound 7) has been identified as a selective inhibitor of the Tie2
kinase with demonstrated activity in both in vitro and in vivo models of angiogenesis. While the
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publicly available data on its synthesis and comprehensive quantitative properties are limited,
the provided experimental protocols and background information serve as a valuable resource
for researchers in the field of angiogenesis and drug discovery. Further investigation into the
synthesis, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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